molecular formula C9H12N6 B12997695 N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B12997695
M. Wt: 204.23 g/mol
InChI Key: DWMXFCMKKCISGH-UHFFFAOYSA-N
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Description

N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

N'-(6-pyrazol-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H12N6/c10-2-4-11-8-6-9(13-7-12-8)15-5-1-3-14-15/h1,3,5-7H,2,4,10H2,(H,11,12,13)

InChI Key

DWMXFCMKKCISGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCN

Origin of Product

United States

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